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molecular formula H12N3O7P B1589347 hydroxyazanium;phosphate CAS No. 20845-01-6

hydroxyazanium;phosphate

Cat. No. B1589347
M. Wt: 197.09 g/mol
InChI Key: ZOYOYNHYKLRFRQ-UHFFFAOYSA-K
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Patent
US06316639B1

Procedure details

Analogous to Example 4, but from 500 mg (2.37 mmol) of 3-nitrophthalic acid and 187 mg (0.947 mmol) of hydroxylammonium phosphate at a bath temperature of 130° C. The yield was 443 mg (90%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
187 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:6]([C:7](O)=[O:8])[C:5]=1[C:13]([OH:15])=O)([O-:3])=[O:2].P([O-])([O-])([O-])=O.[OH:21][NH3+:22].O[NH3+].O[NH3+]>>[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:6]2[C:7]([N:22]([OH:21])[C:13](=[O:15])[C:5]=12)=[O:8])([O-:3])=[O:2] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(C(=O)O)=CC=C1)C(=O)O
Step Two
Name
Quantity
187 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].O[NH3+].O[NH3+].O[NH3+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
temperature of 130° C

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=C2C(C(=O)N(C2=O)O)=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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